PI-828
Overview
Description
PI 828 is a compound known for its role as a dual inhibitor of phosphatidylinositol 3-kinase and casein kinase 2. It has been widely used in scientific research to study the physiological functions of these kinases and their involvement in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
PI 828 can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagentsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of PI 828 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
PI 828 undergoes various types of chemical reactions, including:
Oxidation: PI 828 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: PI 828 can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
PI 828 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of phosphatidylinositol 3-kinase and casein kinase 2, providing insights into their roles in cellular signaling pathways
Biology: Employed in research on cell differentiation, apoptosis, and other cellular processes
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit key kinases involved in tumor growth and survival
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
Mechanism of Action
PI 828 exerts its effects by inhibiting the activity of phosphatidylinositol 3-kinase and casein kinase 2. These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these kinases, PI 828 disrupts their signaling pathways, leading to altered cellular functions. The molecular targets of PI 828 include the p110α subunit of phosphatidylinositol 3-kinase and the catalytic subunit of casein kinase 2 .
Comparison with Similar Compounds
Similar Compounds
Wortmannin: A potent inhibitor of phosphatidylinositol 3-kinase with a different chemical structure and mechanism of action.
TGX-221: A selective inhibitor of the β isoform of phosphatidylinositol 3-kinase.
Uniqueness
PI 828 is unique due to its dual inhibitory activity against both phosphatidylinositol 3-kinase and casein kinase 2. This dual inhibition allows for a broader range of applications in scientific research and potential therapeutic uses .
Properties
IUPAC Name |
8-(4-aminophenyl)-2-morpholin-4-ylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-14-6-4-13(5-7-14)15-2-1-3-16-17(22)12-18(24-19(15)16)21-8-10-23-11-9-21/h1-7,12H,8-11,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKMIBOGGXMBAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648967 | |
Record name | 8-(4-Aminophenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942289-87-4 | |
Record name | 8-(4-Aminophenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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